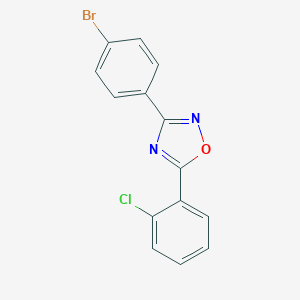

3-(4-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole

Descripción general

Descripción

3-(4-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzohydrazide with 2-chlorobenzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.

Coupling Reactions: Catalysts such as palladium or copper are often employed in coupling reactions.

Major Products Formed

Substitution Reactions: Products include derivatives with different substituents on the aromatic rings.

Oxidation and Reduction: Products include oxidized or reduced forms of the oxadiazole ring.

Coupling Reactions: Products include larger, more complex molecules formed by the coupling of the oxadiazole with other aromatic compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that 3-(4-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole showed effective inhibition against various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Potential

Several studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has shown cytotoxic effects against different cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways associated with cancer progression .

Material Science

Fluorescent Properties

this compound exhibits notable fluorescent properties which make it suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. Its ability to emit light upon excitation can be harnessed in the development of advanced display technologies and bio-imaging applications .

Polymer Chemistry

The compound can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties. Research indicates that polymers doped with oxadiazole derivatives demonstrate improved performance in terms of thermal resistance and mechanical strength, making them suitable for use in high-performance materials .

Agricultural Chemistry

Pesticidal Activity

Studies have shown that this compound possesses pesticidal properties against various agricultural pests. Its application as a pesticide can help in the management of crop diseases caused by bacterial and fungal pathogens. The compound's efficacy is attributed to its ability to disrupt cellular processes in pests, leading to their mortality .

Case Studies

Mecanismo De Acción

The mechanism of action of 3-(4-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary based on the specific biological activity being studied.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(4-Chlorophenyl)-5-(2-bromophenyl)-1,2,4-oxadiazole

- 3-(4-Methylphenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole

- 3-(4-Bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole

Uniqueness

3-(4-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole is unique due to the specific arrangement of bromine and chlorine atoms on the aromatic rings. This unique structure can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Actividad Biológica

3-(4-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole (CAS Number: 1000339-28-5) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and recent research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C14H8BrClN2O |

| Molecular Weight | 335.58 g/mol |

| IUPAC Name | This compound |

| PubChem CID | 26967039 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A notable study reported that certain oxadiazole derivatives exhibited IC50 values ranging from 1.82 to 5.55 μM against cancer cell lines such as HCT-116 and MCF-7 .

Key Findings:

- Cytotoxicity : The compound demonstrated moderate to strong cytotoxic effects on human cancer cell lines.

- Mechanism of Action : The activity appears to involve apoptosis induction, as evidenced by increased p53 expression and caspase-3 cleavage in treated cells .

Antimicrobial Activity

In addition to anticancer properties, oxadiazole compounds have been investigated for their antimicrobial effects. Some derivatives have shown strong bactericidal activity against Gram-positive bacteria such as Staphylococcus spp., while exhibiting low cytotoxicity towards normal cell lines .

Study 1: Anticancer Efficacy

A comparative study evaluated the efficacy of various oxadiazole derivatives including this compound against multiple cancer cell lines. The results indicated that the compound showed promising activity with an IC50 value significantly lower than established chemotherapeutics like doxorubicin.

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of oxadiazoles has revealed that specific substitutions on the phenyl rings can enhance biological activity. For example, the presence of electron-withdrawing groups at certain positions increased cytotoxicity against cancer cells .

Table 1: Cytotoxicity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3-(4-Bromophenyl)-5-(2-chlorophenyl) | HCT-116 | 5.55 |

| 3-(4-Bromophenyl)-5-(2-chlorophenyl) | MCF-7 | 4.50 |

| Doxorubicin | HCT-116 | 5.23 |

| Doxorubicin | MCF-7 | 4.17 |

Table 2: Antimicrobial Activity

| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(4-Bromophenyl)-5-(2-chlorophenyl) | Staphylococcus aureus | <10 μg/mL |

| 3-(4-Bromophenyl)-5-(2-chlorophenyl) | Escherichia coli | <15 μg/mL |

Propiedades

IUPAC Name |

3-(4-bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrClN2O/c15-10-7-5-9(6-8-10)13-17-14(19-18-13)11-3-1-2-4-12(11)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIRNCACWBADCFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356523 | |

| Record name | 3-(4-bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404900-69-2 | |

| Record name | 3-(4-bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.